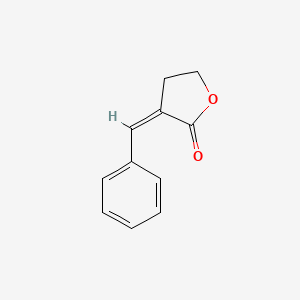
ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They have been used as biologically active compounds for treating various disorders in the human body, including cancer cells and microbes .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the total synthesis of ibogaine, a natural psychoactive compound used in medical and ritual purposes, was commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .Molecular Structure Analysis
The molecular formula of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is C18H17NO3 . The average mass is 295.332 Da, and the monoisotopic mass is 295.120850 Da .Chemical Reactions Analysis
Indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents . It is formed during the Fischer indolization of ethyl pyruvate 2- [2- (methanesulfonyloxy)-4-methyl]phenylhydrazine .Scientific Research Applications
Role in Synthesis of Alkaloids
Indole derivatives, such as ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds .
Treatment of Cancer Cells
Indole derivatives have shown potential in the treatment of cancer cells . Their unique structure allows them to interact with various biological targets, potentially inhibiting the growth of cancer cells .
Antimicrobial Properties
Indole derivatives have demonstrated antimicrobial properties . This makes them valuable in the development of new antimicrobial agents, which are crucial in the fight against resistant strains of bacteria .
Antitubercular Activity
Some indole derivatives have shown potential for antitubercular activity . This suggests that they could be used in the development of new treatments for tuberculosis .
Reactant for Synthesis of Other Compounds
Ethyl indole-2-carboxylate, a similar compound to ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate, has been used as a reactant for the preparation of various other compounds . These include CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, and Cannabinoid CB1 receptor antagonists .
Antiproliferative Agent
Ethyl indole-2-carboxylate has also been used to prepare an antiproliferative agent against human leukemia K562 cells . This suggests that ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate could potentially have similar applications.
Mechanism of Action
Target of Action
Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . This suggests that there is a promising future for the research and development of indole derivatives, including ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate.
properties
IUPAC Name |
ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-22-18(20)17-16(12-7-5-4-6-8-12)14-11-13(21-2)9-10-15(14)19-17/h4-11,19H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIDLAVLCKENCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359190 | |
| Record name | ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27294-08-2 | |
| Record name | ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)
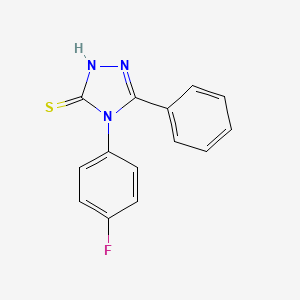
![3-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268639.png)
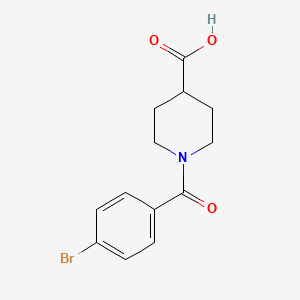
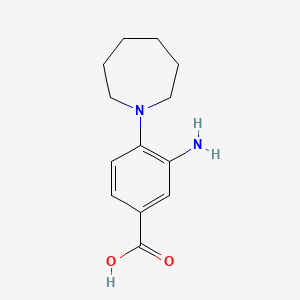

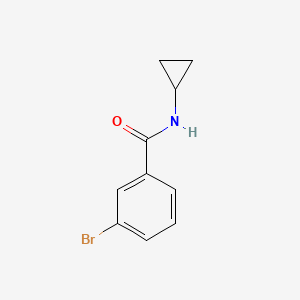
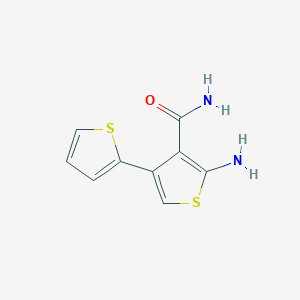

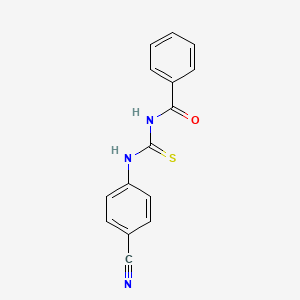
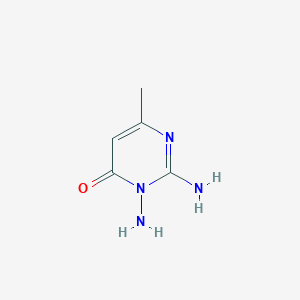
![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)
